molecular formula C8H17Cl2N B154698 N,N-bis(2-chloroethyl)-2-methylpropan-2-amine CAS No. 10125-86-7

N,N-bis(2-chloroethyl)-2-methylpropan-2-amine

Cat. No.: B154698
CAS No.: 10125-86-7
M. Wt: 198.13 g/mol
InChI Key: BSXSSXPCEVBUSF-UHFFFAOYSA-N
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Description

Triethylamine, 2’,2’‘-dichloro-1,1-dimethyl- is a chemical compound with the molecular formula C8H18Cl2N. It is a derivative of triethylamine, where two chlorine atoms are substituted at the 2’ and 2’’ positions, and two methyl groups are substituted at the 1,1 positions. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- typically involves the chlorination of triethylamine under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-chlorination. The reaction is monitored to ensure the selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like acetonitrile.

    Oxidation Reactions: Hydrogen peroxide in the presence of a catalyst, such as acetic acid.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of substituted amines or thiols.

    Oxidation Reactions: Formation of corresponding oxides or hydroxylamines.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and final products.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers, owing to its reactivity and versatility.

Mechanism of Action

The mechanism of action of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: A simpler analog without the chlorine and methyl substitutions.

    Diethylamine: Lacks the third ethyl group and the chlorine substitutions.

    Dimethylamine: Contains only two methyl groups and no chlorine substitutions.

Uniqueness

Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability.

Properties

CAS No.

10125-86-7

Molecular Formula

C8H17Cl2N

Molecular Weight

198.13 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3

InChI Key

BSXSSXPCEVBUSF-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CCCl)CCCl

Canonical SMILES

CC(C)(C)N(CCCl)CCCl

Key on ui other cas no.

10125-86-7

Synonyms

N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (30 mL, 409.2 mmol) was diluted in chloroform (40 mL) and stirred at 20° C. 2,2′-(Tert-butylazanediyl)diethanol (30 g, 186 mmol) in chloroform (20 mL) was added dropwise over 45 minutes. The resulting mixture was stirred for 18 hours at 20° C. and refluxed for 2 hours. The mixture was cooled and methanol (˜10 mL) was added, followed by ethyl ether (˜50 mL). The resulting precipitate was filtered, washed with ethyl ether and dried under vacuum to give the title material (35 g, 81%) as the HCl salt. 1H NMR (400 MHz, CDCl3) δ ppm: 1.60 (9H, s), 3.20 (2H, s), 3.68 (2H, s), 4.12-4.19 (2H, m), 4.21-4.28 (2H, m), 12.66 (1H, s).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
81%

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